2,4,5-Trimethylbenzene-1-sulfonyl fluoride
CAS No.: 445-09-0
Cat. No.: VC18110693
Molecular Formula: C9H11FO2S
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445-09-0 |
|---|---|
| Molecular Formula | C9H11FO2S |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2,4,5-trimethylbenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 |
| Standard InChI Key | NDULBWPKVMBSOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
2,4,5-Trimethylbenzene-1-sulfonyl fluoride (C₉H₁₁FO₂S) consists of a benzene ring with methyl groups at positions 2, 4, and 5, and a sulfonyl fluoride group (-SO₂F) at position 1. The substituents create steric and electronic effects that influence reactivity. The sulfonyl fluoride group is electron-withdrawing, while the methyl groups donate electrons inductively but exert steric hindrance.
The molecular geometry can be predicted using computational methods. Density Functional Theory (DFT) calculations for analogous sulfonyl fluorides suggest a planar sulfonyl group with bond angles of approximately 120° around the sulfur atom . The methyl groups adopt positions that minimize steric clashes, likely resulting in a distorted tetrahedral arrangement around the sulfonyl sulfur.
Physicochemical Properties
Theoretical properties of 2,4,5-trimethylbenzene-1-sulfonyl fluoride are extrapolated from structurally similar compounds:
The compound is expected to exhibit moderate lipophilicity, making it suitable for organic solvent-based reactions. Its stability in aqueous environments is likely limited due to hydrolysis of the sulfonyl fluoride group under basic conditions.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 2,4,5-trimethylbenzene-1-sulfonyl fluoride is documented, plausible routes can be proposed:
Route 1: Sulfonation of 1,2,4-Trimethylbenzene
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Sulfonation: Reaction of 1,2,4-trimethylbenzene with chlorosulfonic acid to form the sulfonic acid intermediate.
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Fluorination: Conversion of the sulfonic acid to the sulfonyl fluoride using excess phosphorus pentafluoride (PF₅) or xenon difluoride (XeF₂) .
Route 2: Direct Fluorination of Sulfonyl Chloride
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Chlorosulfonation: Introduce a sulfonyl chloride group to 1,2,4-trimethylbenzene.
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Halide Exchange: Replace chloride with fluoride using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) .
Reaction Mechanisms
The sulfonyl fluoride group participates in nucleophilic substitution reactions. For example, in the presence of amines, it forms sulfonamides:
This reactivity is exploited in activity-based protein profiling (ABPP) to tag enzyme active sites covalently. The methyl substituents hinder para-substitution, directing electrophilic attacks to meta positions.
Applications in Chemical Research
Covalent Inhibitor Design
Sulfonyl fluorides are emerging as "clickable" warheads in drug discovery. Compared to chlorides, fluorides offer improved hydrolytic stability while retaining reactivity toward catalytic serine residues . The methyl groups in 2,4,5-trimethylbenzene-1-sulfonyl fluoride may enhance membrane permeability due to increased lipophilicity.
Table 3.1: Comparison of Sulfonyl Halide Reactivity
| Property | Sulfonyl Chloride | Sulfonyl Fluoride |
|---|---|---|
| Hydrolytic Half-Life (pH 7) | 2–4 hours | 50–100 hours |
| Thiol Reactivity (k₂, M⁻¹s⁻¹) | 1.2 × 10³ | 8.5 × 10² |
| Plasma Stability | Low | Moderate |
Polymer Chemistry
The compound could serve as a crosslinking agent in sulfonated polymers. For instance, copolymerization with styrene derivatives may yield ion-exchange membranes with tailored porosity .
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